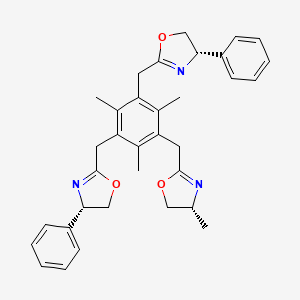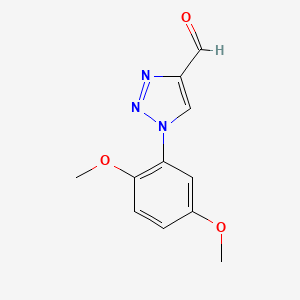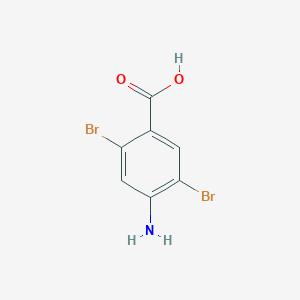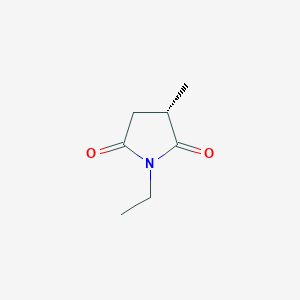
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethyl and methyl groups at specific positions. The presence of the chiral center at the 1-position gives rise to its (S)-enantiomer, which can exhibit distinct biological and chemical properties compared to its ®-enantiomer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and enhance efficiency.
化学反应分析
Types of Reactions
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学研究应用
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-Ethyl-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chiral center allows for enantioselective interactions, which can lead to different biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
®-1-Ethyl-3-methylpyrrolidine-2,5-dione: The enantiomer of the (S)-form, which may exhibit different biological activities.
Pyrrolidine-2,5-dione: A simpler analog without the ethyl and methyl substitutions.
Proline derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(3S)-1-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-8-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI 键 |
AIUFESORTUMJGT-YFKPBYRVSA-N |
手性 SMILES |
CCN1C(=O)C[C@@H](C1=O)C |
规范 SMILES |
CCN1C(=O)CC(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


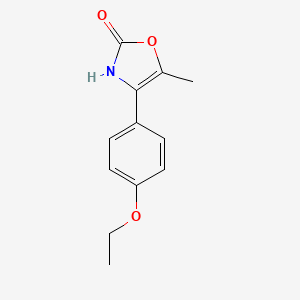
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

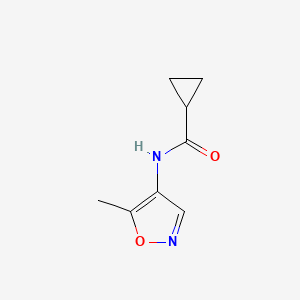
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
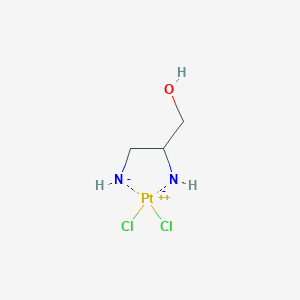
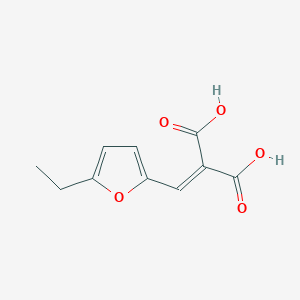

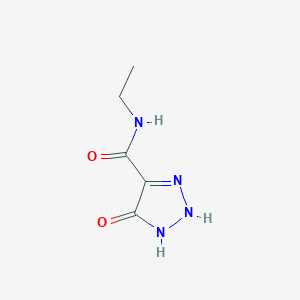
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
